

# Application Note: Determination of Sesamol in Edible Oils Using FTIR Spectroscopy

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## Compound of Interest

Compound Name: Sesamol

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This application note details a rapid and non-destructive method for the quantitative determination of **sesamol** in various edible oils using Fourier Transform Infrared (FTIR) spectroscopy combined with chemometric analysis. **Sesamol**, a primary antioxidant compound found in sesame oil, contributes significantly to its oxidative stability.[1][2] This method provides an efficient alternative to traditional chromatographic techniques for quality control and authenticity assessment of edible oils. The protocol outlines sample preparation, spectral acquisition, and the development of a robust calibration model using Partial Least Squares (PLS) regression. The results demonstrate that FTIR spectroscopy is an accurate and efficient method for quantifying minor components like **sesamol** in complex oil matrices.[3][4]

## Principle of the Method

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, generating a unique spectral fingerprint based on its molecular composition. While the complex matrix of edible oils produces overlapping spectral bands, subtle differences related to the concentration of minor components like **sesamol** can be detected.

However, direct quantification from a single spectral peak is often impossible due to this complexity. Therefore, FTIR is coupled with multivariate calibration techniques, such as Partial Least Squares (PLS) regression. PLS is a chemometric method that correlates the entire FTIR spectral data (X-variables) with the known concentration of the analyte (Y-variable, i.e., **sesamol** concentration) in a set of calibration standards.[5] A predictive model is built from this

correlation, which can then be used to determine the **sesamol** concentration in unknown samples from their FTIR spectra.[6]

## Experimental Protocols

This section provides a detailed methodology for the determination of **sesamol** in edible oils, based on established protocols.[4][6]

## Apparatus and Materials

- Apparatus:
  - Fourier Transform Infrared (FTIR) Spectrometer equipped with a detector like deuterated triglycine sulfate (DTGS).
  - Transmission cell with Sodium Chloride (NaCl) windows.
  - Computer with chemometric software (e.g., TQ Analyst, Pirouette, or similar).
  - Analytical balance.
  - Volumetric flasks and pipettes.
- Reagents and Samples:
  - **Sesamol** standard (≥98% purity).
  - Edible oils for analysis (e.g., sesame oil, refined palm olein, groundnut oil).
  - Solvent for cleaning (e.g., hexane or acetone).

## Preparation of Calibration Standards

- Stock Solution: Prepare a stock solution of **sesamol** in a suitable oil matrix (e.g., refined, bleached, and deodorized palm olein or groundnut oil, which do not naturally contain **sesamol**).[4] For example, accurately weigh 100 mg of **sesamol** and dissolve it in 100 g of oil to get a 1000 mg/kg (ppm) stock solution.

- Working Standards: Create a series of calibration standards by spiking a base oil with the **sesamol** stock solution to cover a concentration range of 0 to 1000 mg/kg.[6] Prepare at least 5-7 concentration levels to ensure a robust calibration model.
- Homogenization: Ensure each standard is thoroughly mixed to guarantee homogeneity.

## FTIR Spectral Acquisition

- Instrument Setup:
  - Turn on the FTIR spectrometer and allow it to stabilize.
  - Set the spectral acquisition range, typically in the mid-IR region (e.g., 4000  $\text{cm}^{-1}$  to 650  $\text{cm}^{-1}$ ). [7]
  - Configure scanning parameters: 32 scans with a resolution of 8  $\text{cm}^{-1}$  is a common setting. [7][8]
- Background Spectrum: Collect a background spectrum of the empty, clean transmission cell.
- Sample Measurement:
  - Inject the oil sample (standard or unknown) into the transmission cell.
  - Ensure no air bubbles are present in the light path.
  - Place the cell in the spectrometer and acquire the sample spectrum.
  - Between samples, thoroughly clean the cell with a suitable solvent (e.g., hexane) and dry it completely to prevent cross-contamination. [3]

## Chemometric Analysis and Model Validation

- Data Import: Import the acquired FTIR spectra of the calibration standards and their corresponding **sesamol** concentrations into the chemometric software.
- Model Development:

- Use the Partial Least Squares (PLS) regression algorithm to build a calibration model.[6]  
The software will correlate the spectral data with the concentration values.
- Select the appropriate spectral regions that show the most significant correlation to **sesamol** concentration, as suggested by correlation and variance spectra.[3]
- Model Validation:
  - Validate the calibration model to ensure its predictive accuracy. A common method is "leave-one-out" cross-validation.[4][6] In this technique, one standard is removed from the calibration set, a model is built with the remaining standards, and the concentration of the removed standard is predicted. This process is repeated for all standards.
  - Evaluate the model's performance based on key statistical parameters:
    - Coefficient of Determination ( $R^2$ ): Should be close to 1, indicating a strong correlation.
    - Standard Error of Calibration (SEC): Measures the error of the calibration model.
    - Standard Error of Prediction (SEP) or Root Mean Square Error of Prediction (RMSEP): Measures the predictive accuracy of the model during validation. Lower values indicate a better model.[3][8]

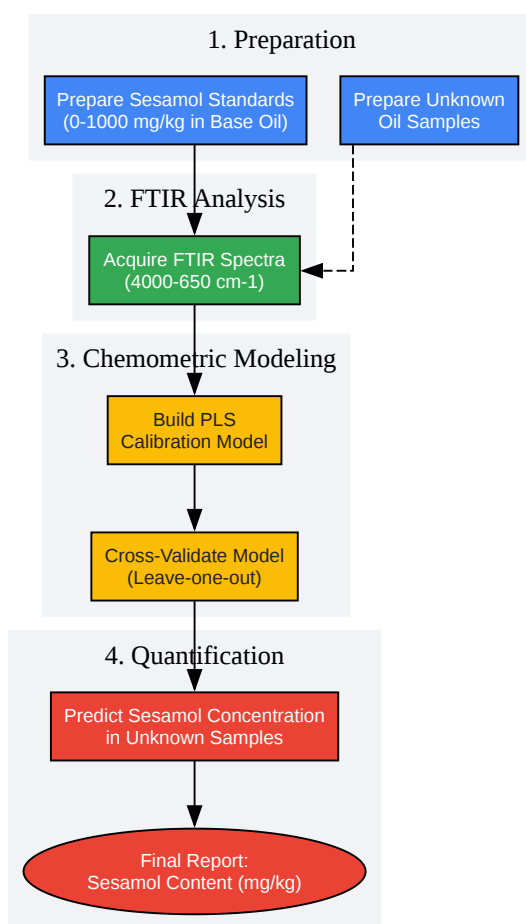
## Data Presentation

The performance of the PLS calibration models for determining **sesamol** in different edible oils is summarized below. The data demonstrates a high degree of accuracy and correlation.

Oil Matrix	Sesamol Concentration Range (mg/kg)	Coefficient of Determination ( $R^2$ ) (Calibration)	Standard Error of Calibration (SEC) (mg/100g)	Coefficient of Determination ( $R^2$ ) (Validation)	Standard Error of Prediction (SEP) (mg/100g)	Reference
Sesame Oil	0 - 1000	0.9947	6.07	0.9897	5.30	<a href="#">[3]</a> <a href="#">[4]</a>
Palm Olein (RBDPOo)	0 - 1000	0.9940	5.88	0.9598	4.31	<a href="#">[3]</a> <a href="#">[4]</a>
Groundnut Oil	0 - 1000	0.9662	4.24	0.9586	3.96	<a href="#">[3]</a> <a href="#">[4]</a>

## Visualizations

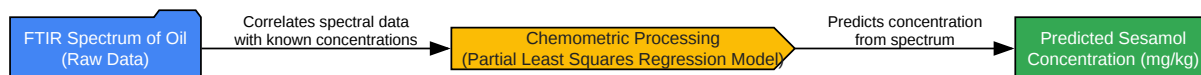
## Experimental Workflow Diagram



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Caption: Workflow for **sesamol** quantification in oil using FTIR.

## Logical Relationship Diagram



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Caption: Core logic of the FTIR-chemometric analysis method.

## Conclusion

The combination of FTIR spectroscopy and PLS regression offers a powerful analytical tool for the rapid and accurate quantification of **sesamol** in edible oils.[6][9] This method requires minimal sample preparation, avoids the use of solvents, and provides results in minutes. Its high accuracy and reliability, as demonstrated by the strong correlation coefficients and low prediction errors, make it highly suitable for routine quality control in the food and pharmaceutical industries.[3][4]

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